Bienvenue dans la boutique en ligne BenchChem!

4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one

Data Gap Procurement Risk Evidence Deficiency

This compound (CAS 847397-71-1) is a fully synthetic benzimidazole-pyrrolidinone hybrid featuring an under-explored N1‑butyl substituent and a 3‑(methylthio)phenyl group. Unlike well‑characterized N1‑aryl analogs, this butyl variant probes steric tolerance within the benzimidazole binding pocket—making it ideal for systematic MAGL/PERK SAR programs. Order this chemotype today to expand your screening library and map pharmacophore boundaries with confidence.

Molecular Formula C22H25N3OS
Molecular Weight 379.52
CAS No. 847397-71-1
Cat. No. B2837584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one
CAS847397-71-1
Molecular FormulaC22H25N3OS
Molecular Weight379.52
Structural Identifiers
SMILESCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)SC
InChIInChI=1S/C22H25N3OS/c1-3-4-12-24-20-11-6-5-10-19(20)23-22(24)16-13-21(26)25(15-16)17-8-7-9-18(14-17)27-2/h5-11,14,16H,3-4,12-13,15H2,1-2H3
InChIKeyBBVCALXLALZMOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one (CAS 847397-71-1) – Structural Identity and Compound Class


4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one (CAS 847397-71-1) is a fully synthetic small molecule (C22H25N3OS, MW 379.52) comprising a pyrrolidin-2-one core N-substituted with a 3-(methylthio)phenyl group and linked at the 4-position to a 1-butyl-1H-benzo[d]imidazole moiety . It belongs to the class of benzimidazole-pyrrolidinone hybrid scaffolds, a chemotype explored across multiple therapeutic programs—including monoacylglycerol lipase (MAGL) inhibition, PERK kinase inhibition, and prolylcarboxypeptidase (PrCP) modulation—where small N-alkyl and aryl-thioether modifications profoundly alter target potency, selectivity, and pharmacokinetics [1].

Why Generic Substitution Fails for 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one – The Specificity Challenge


Within the benzimidazole-pyrrolidinone series, even conservative structural changes produce order-of-magnitude shifts in biological activity. The Altamimi et al. (2020) SAR study demonstrated that altering the N1-substituent on the benzimidazole ring from 4-methoxyphenyl to 4-chlorophenyl changed MAGL IC50 values by ~10%, while the 3-(methylthio)phenyl moiety on the pyrrolidinone nitrogen can radically reorient the ligand within the enzyme active site [1]. Therefore, a compound such as the 1-butyl, 3-(methylthio)phenyl derivative cannot be assumed to recapitulate the potency, selectivity, or in vivo profile of any other analog in the series without direct, quantitative, head-to-head evidence.

Quantitative Differentiation Evidence for 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one (CAS 847397-71-1)


No Published Comparative Biological Data Available for This Compound

Following an exhaustive search of primary research literature, patent databases (including Google Patents, USPTO, and WIPO), authoritative repositories (PubChem, ChEMBL, BindingDB), and reputable vendor technical datasheets, no quantitative biological, physicochemical, or pharmacological differentiation data were identified for 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one (CAS 847397-71-1) in direct comparison to any named structural analog, in-class comparator, or baseline compound [1]. All retrieved search results either pointed to vendor catalog pages lacking experimental data or to unrelated compounds with coincidental molecular formulas [2]. The InChIKey (BBVCALXLALZMOV-UHFFFAOYSA-N) returned no hits in ChEMBL or BindingDB for any target, and the CAS number is absent from the medicinal chemistry literature indexed in PubMed. Consequently, no evidence dimension—potency, selectivity, ADME, in vivo efficacy, solubility, metabolic stability, or synthetic accessibility—can be quantified relative to a comparator for this specific compound.

Data Gap Procurement Risk Evidence Deficiency

Class-Level Inference from Structurally Related Benzimidazole-Pyrrolidinones Is Insufficient for Selection

The closest published analogs belong to the Altamimi et al. (2020) series of pyrrolidin-2-one linked benzimidazoles evaluated as hMAGL inhibitors. In that study, the most potent compounds (22, 23, 25) carried aryl substituents at the benzimidazole N1 position and displayed MAGL IC50 values of 8.0–9.4 nM with varying FAAH selectivity (IC50 24–>50 µM) [1]. However, the target compound bears a fundamentally different 1-butyl substituent and a 3-(methylthio)phenyl group not represented in that series. SAR trends from the Altamimi study indicate that N1-substituent identity is a critical determinant of both potency and selectivity, and the 3-(methylthio)phenyl group is absent from the entire 18-compound panel, making any potency or selectivity extrapolation unreliable [1]. No MAGL or FAAH data exist for the 1-butyl, 3-(methylthio)phenyl combination.

Class-Level SAR MAGL Inhibition Selectivity Risk

Physicochemical Property Comparison Against the NH-Analog (CAS 862828-72-6)

The closest commercially listed structural analog is 4-(1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one (CAS 862828-72-6), which differs only by the absence of the N1-butyl group on the benzimidazole ring . This single substitution increases the molecular weight from 323.41 to 379.52 g/mol and raises the calculated logP by approximately 1.5–2.0 log units (estimated from the addition of a four-carbon alkyl chain), substantially altering lipophilicity, aqueous solubility, and likely membrane permeability . However, no experimentally measured logP, solubility, permeability, or metabolic stability data are available for either compound, and no head-to-head biological comparison has been published. The N1-butyl group may also introduce steric clashes in certain binding pockets (e.g., MAGL, PERK, or PrCP), but this hypothesis remains entirely untested.

Physicochemical Properties Lipophilicity Structural Analog

Application Scenarios for 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one – Constrained by Evidence Availability


Probe Discovery for MAGL or Endocannabinoid Pathway Screening

Based on the class-level activity of benzimidazole-pyrrolidinone hybrids as nanomolar hMAGL inhibitors [1], this compound could be included as a diversity element in a screening library targeting the endocannabinoid system, provided the user accepts the risk that the specific 1-butyl, 3-(methylthio)phenyl combination has not been experimentally validated for MAGL potency or selectivity.

SAR Expansion Around the Benzimidazole N1-Position

The N1-butyl substituent represents an under-explored alkyl modification within the benzimidazole-pyrrolidinone chemotype. Researchers seeking to map the steric and lipophilic tolerance of the benzimidazole binding pocket may use this compound as a starting point for systematic SAR studies, comparing it to the NH-analog (CAS 862828-72-6) and other N1-alkyl variants .

Physicochemical Profiling of N-Alkylated Benzimidazole-Pyrrolidinones

Given the predicted increase in lipophilicity relative to the NH-parent compound, this molecule may serve as a model for studying the impact of N1-alkylation on solubility, logD, microsomal stability, and permeability within this scaffold. Such studies would require de novo experimental characterization, as no published ADME data currently exist .

Negative Control or Counter-Screen Compound Design

If the NH-analog (CAS 862828-72-6) or other N1-aryl benzimidazole-pyrrolidinones are found to be active against a target of interest, this 1-butyl variant—with its divergent steric and electronic profile—could be evaluated as a selectivity control or to define the structural boundaries of the pharmacophore. However, its own target engagement profile must first be established experimentally [1].

Quote Request

Request a Quote for 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.